molecular formula C8H3ClF3N3 B8131640 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine

4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine

Cat. No.: B8131640
M. Wt: 233.58 g/mol
InChI Key: ZNMRQSOIKVOCBL-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2,6-diaminopyrimidine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrido[3,2-d]pyrimidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .

Properties

IUPAC Name

4-chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3/c9-7-6-5(14-3-15-7)1-4(2-13-6)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRQSOIKVOCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A pressure bottle was charged with 7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one (540 mg, 2.51 mmol), toluene (10.000 mL) and Hunig's base (1.315 mL, 7.53 mmol). POCl3 (0.702 mL, 7.53 mmol) was added, and the bottle was sealed. The mixture was heated to 115° C. for 4 h. After cooling to RT, the mixture was diluted with EtOAc and water, and the layers were separated. The aqueous portion was extracted with additional EtOAc, and the combined organic portions were washed with saturated sodium bicarbonate, dried over sodium sulfate, filtered and concentrated. 4-chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine (560 mg, 2.397 mmol, 96% yield) was isolated as a brown solid. LC/MS (ESI+) m/z=234.0 (M+H).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.315 mL
Type
reactant
Reaction Step One
Name
Quantity
0.702 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-Trifluoromethyl-pyrido[3,2-d]pyrimidin-4-ol (300 mg, 1.39 mmol) was dissolved in toluene (5 ml). DIPEA (541 mg, 4.18 mmol) and POCl3 (641 mg, 4.18 mmol) were added and the reaction mixture was heated to 115° C. (external temperature). The reaction was cooled to rt and partioned between water (50 ml) and EtOAc (50 ml). The phases were separated and the aq phase was extracted twice with EtOAc (25 ml). The combined organic layer was washed with NaHCO3 solution and brine, treated with MgSO4 and filtered. The filtrate was concentrated, redissolved in DCM and filtered over silica and again concentrated to give the desired product as a colorless solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
541 mg
Type
reactant
Reaction Step Two
Name
Quantity
641 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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